molecular formula C28H27BrN2O5 B11621335 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate

2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate

Cat. No.: B11621335
M. Wt: 551.4 g/mol
InChI Key: MHBARUJOUMETIP-UFFVCSGVSA-N
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Description

2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate is a complex organic compound featuring a unique structure that combines a brominated phenyl ring, a pyrazolidinone moiety, and an adamantane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazolidinone Core: The pyrazolidinone core can be synthesized through the condensation of phenylhydrazine with a diketone, followed by cyclization.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Adamantane Carboxylation: The adamantane carboxylate group is introduced via esterification of adamantane-1-carboxylic acid with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinone ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyls.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features may interact with biological targets, leading to therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, antiviral, or anticancer agents. The presence of the adamantane moiety is particularly interesting due to its known pharmacological properties.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the pyrazolidinone ring might interact with specific protein targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-phenyl adamantane-1-carboxylate: Lacks the methoxy group, potentially altering its reactivity and biological activity.

    4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate: Lacks the bromine atom, which may affect its substitution reactions.

    2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxamide: The carboxylate group is replaced with a carboxamide, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both the bromine atom and the methoxy group in 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate makes it unique. These functional groups provide distinct reactivity patterns and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C28H27BrN2O5

Molecular Weight

551.4 g/mol

IUPAC Name

[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] adamantane-1-carboxylate

InChI

InChI=1S/C28H27BrN2O5/c1-35-23-12-16(10-21-25(32)30-31(26(21)33)20-5-3-2-4-6-20)11-22(29)24(23)36-27(34)28-13-17-7-18(14-28)9-19(8-17)15-28/h2-6,10-12,17-19H,7-9,13-15H2,1H3,(H,30,32)/b21-10+

InChI Key

MHBARUJOUMETIP-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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